Topotecan Carboxylic Acid Sodium Salt
Overview
Description
Topotecan Carboxylic Acid Sodium Salt is a novel carboxylate metabolite of Topotecan, a semi-synthetic derivative of camptothecin. Camptothecin is a quinoline alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Topotecan Carboxylic Acid Sodium Salt, a novel carboxylate metabolite of Topotecan , primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication process. By inhibiting topoisomerase I, it interrupts cell division processes . The interruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Topotecan is metabolized in the liver to N-demethylated metabolite . It is excreted in urine (51%; 3% as N-desmethyl topotecan) and feces (18%; 2% as N-desmethyl topotecan) . The elimination rate of topotecan is independent of the dose . The plasma kinetics of topotecan could be described best using an open two-compartment model with t1/2 (α) and t1/2 (β) of 8.1 (range 0.3 to 40.7) min and 132 (range 49 to 286) min, respectively .
Result of Action
The result of this compound’s action is the accumulation of cleavable complexes and single-strand DNA breaks . This leads to the interruption of cell division processes, which can result in cell death . This is particularly effective against rapidly dividing cells, such as those found in various types of cancer .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The lactone structure of topotecan, which is in equilibrium with the inactive ring-opened hydroxy acid, is essential for its activity . The open form predominates at physiological pH . Moreover, this ionic form preferentially binds to the human serum albumin (HSA), lowering the concentration of the accessible drug .
Biochemical Analysis
Biochemical Properties
Topotecan Carboxylic Acid Sodium Salt works by inhibiting the enzyme topoisomerase I, which is essential for DNA replication and repair . By preventing this enzyme from functioning correctly, the drug causes DNA damage, leading to cell death .
Cellular Effects
This compound has shown to be very active antitumor compound both in vitro and in animals . It has a unique mechanism of action involving inhibition of topoisomerase I which leads to the interruption of cell division processes .
Molecular Mechanism
This compound has the same mechanism of action as irinotecan and is believed to exert its cytotoxic effects during the S-phase of DNA synthesis . Topoisomerase I relieves torsional strain in DNA by inducing reversible single strand breaks .
Temporal Effects in Laboratory Settings
The carboxylic acid or its sodium salt, even though soluble, has considerably lower antitumor potential as compared to Topotecan . Furthermore, this ionic form favorably binds to the human serum albumin, lowering the accessible drug concentration .
Metabolic Pathways
Hepatic metabolism of Topotecan, mediated by cytochrome P450 (CYP) isoenzymes, is of minor quantitative importance . Metabolic pathways include N-dealkylation (resulting in N-demethyltopotecan) and glucuronidation .
Subcellular Localization
It is known that Topotecan, the parent compound, acts in the cell nucleus to inhibit topoisomerase I .
Preparation Methods
Synthetic Routes and Reaction Conditions
Topotecan Carboxylic Acid Sodium Salt can be synthesized from Topotecan hydrochloride through a series of chemical reactions. The process involves the dissociation of Topotecan hydrochloride followed by ester hydrolysis and ring-opening reactions . The reaction conditions typically include the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Topotecan Carboxylic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Topotecan Carboxylic Acid Sodium Salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Topotecan: The parent compound of Topotecan Carboxylic Acid Sodium Salt, used in cancer treatment.
Irinotecan: Another camptothecin derivative with similar topoisomerase I inhibitory activity.
Camptothecin: The natural alkaloid from which Topotecan and its derivatives are synthesized.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to camptothecin. This makes it a valuable tool in research and potential therapeutic applications. Its ability to form stable complexes with topoisomerase I and its derivatives provides a distinct advantage in studying DNA replication and developing new anticancer drugs .
Properties
IUPAC Name |
sodium;(2S)-2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNSEUWGSSBVQF-BQAIUKQQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N3NaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676166 | |
Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123949-08-6 | |
Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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